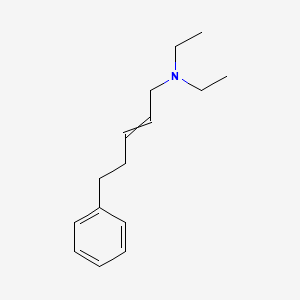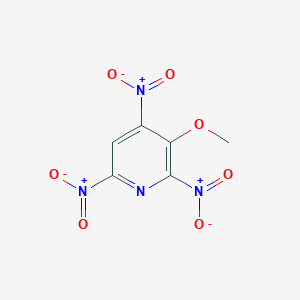
3-Methoxy-2,4,6-trinitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2,4,6-trinitropyridine is a nitro-substituted pyridine derivative This compound is characterized by the presence of three nitro groups (-NO2) at the 2, 4, and 6 positions of the pyridine ring, and a methoxy group (-OCH3) at the 3 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,6-trinitropyridine typically involves nitration reactions. One common method is the nitration of 3-methoxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents.
化学反应分析
Types of Reactions: 3-Methoxy-2,4,6-trinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-Methoxy-2,4,6-trinitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 3-Methoxy-2,4,6-trinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and nucleophilic substitution reactions.
相似化合物的比较
2,4,6-Trinitropyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Nitropyridine: Contains only one nitro group, resulting in different chemical properties and reactivity.
3-Methoxy-4,6-dinitropyridine: Similar structure but with different positioning of nitro groups, leading to variations in reactivity and applications.
Uniqueness: 3-Methoxy-2,4,6-trinitropyridine is unique due to the combination of three nitro groups and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
920502-93-8 |
|---|---|
分子式 |
C6H4N4O7 |
分子量 |
244.12 g/mol |
IUPAC 名称 |
3-methoxy-2,4,6-trinitropyridine |
InChI |
InChI=1S/C6H4N4O7/c1-17-5-3(8(11)12)2-4(9(13)14)7-6(5)10(15)16/h2H,1H3 |
InChI 键 |
ANWCGVKLJVWNES-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
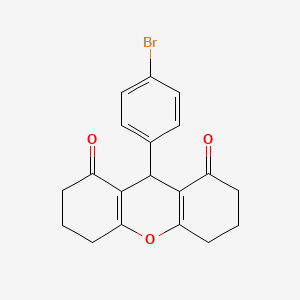
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)

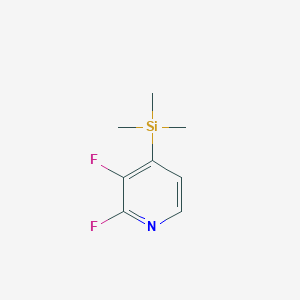
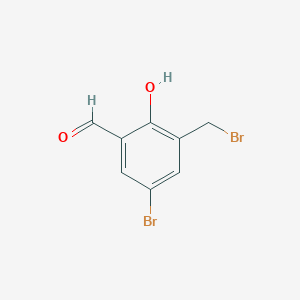

![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)

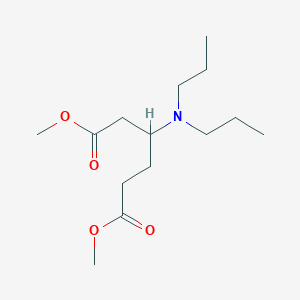
![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
